N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide
Description
This compound features a thieno[3,4-c]pyrazol core substituted with a 4-fluorophenyl group at position 2 and a 5,5-dioxo moiety, which confers unique electronic and steric properties. The fluorophenyl and methoxyphenoxy groups are critical for modulating solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S/c1-28-15-3-2-4-16(9-15)29-10-19(25)22-20-17-11-30(26,27)12-18(17)23-24(20)14-7-5-13(21)6-8-14/h2-9H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKSPZJYTAFYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups that contribute to its biological activities. This article explores the compound's biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 442.5 g/mol. It features a thieno[3,4-c]pyrazole core with fluorophenyl and methoxyphenoxy substituents, which may influence its pharmacological properties.
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound in several areas:
- Antimicrobial Activity : Compounds with similar structural motifs have shown promising antimicrobial effects. For instance, derivatives of thieno[3,4-c]pyrazoles have been evaluated for their efficacy against various gram-positive bacteria and fungi. The presence of the fluorophenyl group is often linked to enhanced activity against microbial strains .
- Inhibition of Enzymatic Activity : The compound has been investigated for its potential as an inhibitor of specific enzymes related to metabolic pathways. For instance, it may interact with enzymes involved in cholesterol metabolism, similar to other substituted pyrazoles that have been identified as HMG-CoA reductase inhibitors .
- Cytotoxicity and Anticancer Potential : Preliminary studies suggest that compounds within this class may exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the thieno[3,4-c]pyrazole framework can significantly impact anticancer efficacy.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of related compounds:
- Study on Antimicrobial Efficacy : A study published in PubMed reported that certain fluorophenyl-substituted triazines demonstrated significant antimicrobial activity against selected organisms. This suggests that the fluorophenyl component enhances the biological activity of similar compounds .
- Inhibition Studies : Research has indicated that pyrazole derivatives can act as selective inhibitors of certain metabolic enzymes. For example, one study identified a derivative as a candidate for treating hypercholesterolemia due to its ability to inhibit HMG-CoA reductase effectively .
Data Summary Table
| Property/Activity | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.5 g/mol |
| Antimicrobial Activity | Effective against gram-positive bacteria and fungi |
| Enzyme Inhibition | Potential HMG-CoA reductase inhibitor |
| Cytotoxicity | Exhibits cytotoxic effects in cancer cell lines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Cores
- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (): Core: Imidazo-thiazole fused with pyridine. Key Substituents: Dual 4-fluorophenyl groups. Both share fluorophenyl groups, but the acetamide linkage in the target compound includes a methoxyphenoxy group, enhancing polarity .
- N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (): Core: Pyrazolo[3,4-d]pyrimidine with a chromenone moiety. Key Substituents: Fluorophenyl and chromenone groups. Comparison: The chromenone system introduces planar aromaticity, differing from the non-planar thienopyrazol core. Both compounds utilize fluorophenyl groups for hydrophobic interactions, but the target’s methoxyphenoxy group may improve solubility .
Acetamide Derivatives with Bioactive Substituents
- 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides (): Core: Thiazolidinone ring conjugated to a methoxyphenoxy-acetamide. Key Activity: Hypoglycemic effects via PPAR-γ modulation. Comparison: The thiazolidinone ring in these derivatives is replaced by a thienopyrazol system in the target compound.
- N-(2-(4-((Dimethylamino)(thiophen-2-yl)methyl)cyclohexyl)ethyl)-2-(2-(N-methyl-3-(trifluoromethyl)phenylsulfonamido)ethoxy)acetamide (): Core: Cyclohexyl-thiophene hybrid. Key Substituents: Sulfonamide and trifluoromethyl groups. Comparison: The sulfonamide group enhances acidity, unlike the neutral methoxyphenoxy group in the target compound. Both employ fluorinated aryl groups for lipophilicity .
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Hypoglycemic Potential: highlights acetamide derivatives with thiazolidinone cores as PPAR-γ agonists. The target compound’s methoxyphenoxy group may similarly engage hydrogen bonding with nuclear receptors, though its thienopyrazol core could reduce off-target effects compared to thiazolidinones .
- Kinase Inhibition : Pyrazolo-pyrimidine analogs () exhibit kinase inhibitory activity. The target’s fluorophenyl and acetamide groups are common in kinase inhibitors, suggesting possible overlap in mechanisms .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
